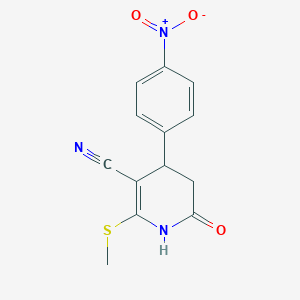
2,2'-(Pyridine-2,6-diyl)bis(N-(naphthalen-2-yl)-1,3-dioxoisoindoline-5-carboxamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Pyridine-2,6-diyl)bis(N-(naphthalen-2-yl)-1,3-dioxoisoindoline-5-carboxamide) is a complex organic compound that features a pyridine core linked to two naphthalene moieties through isoindoline-5-carboxamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Pyridine-2,6-diyl)bis(N-(naphthalen-2-yl)-1,3-dioxoisoindoline-5-carboxamide) typically involves a multi-step process. One common method includes the palladium-catalyzed Suzuki coupling reaction. This reaction involves the coupling of naphthalen-2-yl-2-boronic acid with 2,5-dibromopyridine . The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as K2CO3, in a solvent like toluene under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Pyridine-2,6-diyl)bis(N-(naphthalen-2-yl)-1,3-dioxoisoindoline-5-carboxamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
2,2’-(Pyridine-2,6-diyl)bis(N-(naphthalen-2-yl)-1,3-dioxoisoindoline-5-carboxamide) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 2,2’-(Pyridine-2,6-diyl)bis(N-(naphthalen-2-yl)-1,3-dioxoisoindoline-5-carboxamide) involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A simpler analog with two pyridine rings.
1,10-Phenanthroline: Another nitrogen-containing heterocycle with similar coordination properties.
Naphthalene-2-boronic acid: A precursor used in the synthesis of the target compound.
Uniqueness
2,2’-(Pyridine-2,6-diyl)bis(N-(naphthalen-2-yl)-1,3-dioxoisoindoline-5-carboxamide) is unique due to its combination of a pyridine core with naphthalene moieties, providing a rigid and planar structure that is beneficial for applications in materials science and catalysis. Its ability to form stable complexes with metal ions also sets it apart from simpler analogs.
Propiedades
Fórmula molecular |
C43H25N5O6 |
|---|---|
Peso molecular |
707.7 g/mol |
Nombre IUPAC |
N-naphthalen-2-yl-2-[6-[5-(naphthalen-2-ylcarbamoyl)-1,3-dioxoisoindol-2-yl]pyridin-2-yl]-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C43H25N5O6/c49-38(44-30-16-12-24-6-1-3-8-26(24)20-30)28-14-18-32-34(22-28)42(53)47(40(32)51)36-10-5-11-37(46-36)48-41(52)33-19-15-29(23-35(33)43(48)54)39(50)45-31-17-13-25-7-2-4-9-27(25)21-31/h1-23H,(H,44,49)(H,45,50) |
Clave InChI |
CITOHDMZPPSWCY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=NC(=CC=C5)N6C(=O)C7=C(C6=O)C=C(C=C7)C(=O)NC8=CC9=CC=CC=C9C=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-methyl-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]pyridine-3-carboxamide](/img/structure/B11688200.png)
![3-(furan-2-yl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11688206.png)

![3-[(1E)-1-{2-[4-(4-Chlorophenyl)-1,3-thiazol-2-YL]hydrazin-1-ylidene}ethyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B11688217.png)
![2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B11688225.png)

![(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(2-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11688239.png)
![N'-[(Z)-(3,4,5-trimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11688244.png)
![(4Z)-4-[4-(benzyloxy)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11688246.png)
![5-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11688250.png)

![3-[5-(2,6-Dichloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-N-(1,5-dimethyl](/img/structure/B11688270.png)
